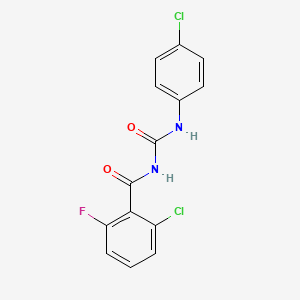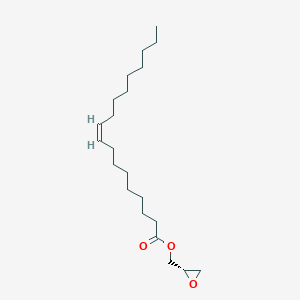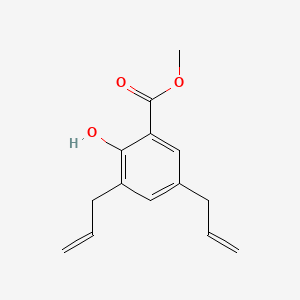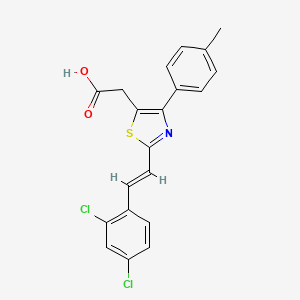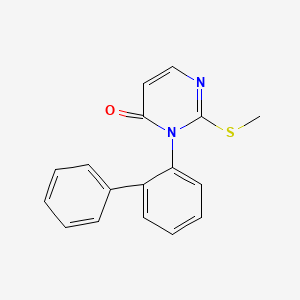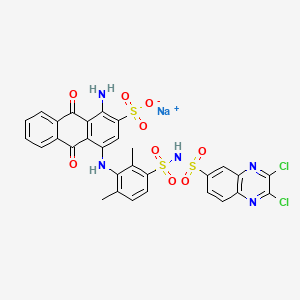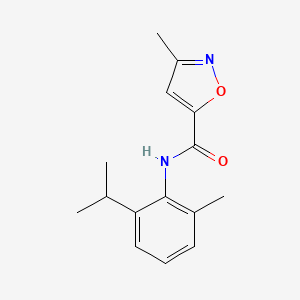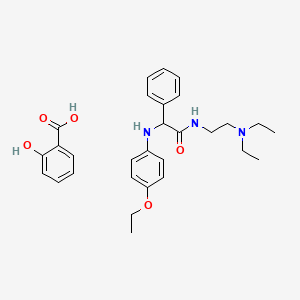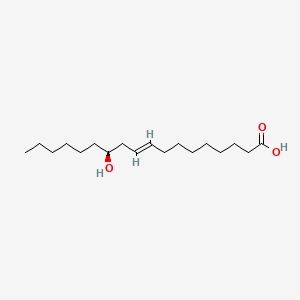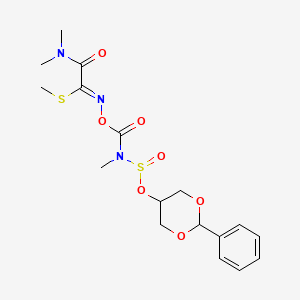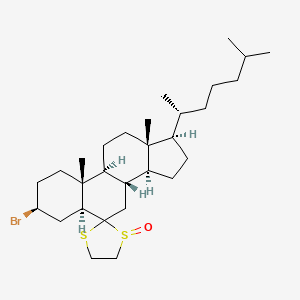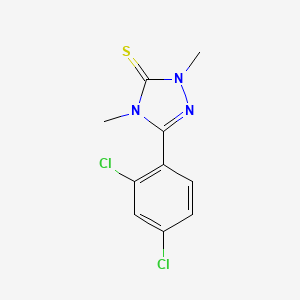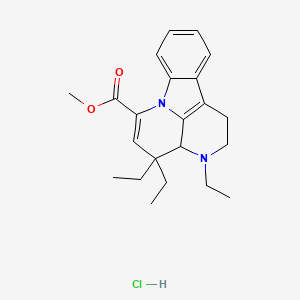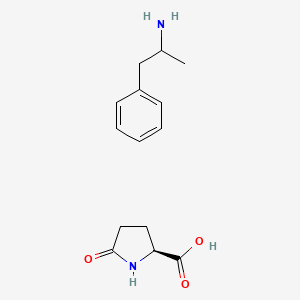
Einecs 300-803-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-803-9, also known as ProClin 300, is a widely used preservative in various industries, particularly in the field of diagnostics. It is known for its broad-spectrum antimicrobial activity, which makes it effective against bacteria, fungi, and yeasts. The compound is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ProClin 300 involves the preparation of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolin-3-one. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, ProClin 300 is produced in large quantities using batch or continuous production methods. The process involves the precise mixing of the active ingredients with other components, such as modified glycol and alkyl carboxylate, to create a stable and effective preservative solution. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: ProClin 300 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from these reactions are the active antimicrobial agents, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are responsible for the broad-spectrum antimicrobial activity of ProClin 300 .
Scientific Research Applications
ProClin 300 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a preservative in various reagents and solutions to prevent microbial contamination. In biology, it is employed in cell culture media and other biological preparations to maintain sterility. In medicine, ProClin 300 is used in diagnostic reagents and kits to extend their shelf life and ensure accurate results. In industry, it is utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and degradation .
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial metabolic pathways. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the microbial cell membranes and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption of the Krebs cycle leads to the rapid loss of ATP production and vital cellular functions, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to ProClin 300 include other isothiazolone-based preservatives such as ProClin 150 and ProClin 950. These compounds also exhibit broad-spectrum antimicrobial activity and are used in similar applications.
Uniqueness: What sets ProClin 300 apart from its counterparts is its exceptional stability and compatibility with a wide range of enzymes and diagnostic assay indicators. It is effective at very low concentrations and does not inhibit antibody binding, making it an ideal choice for use in sensitive diagnostic applications .
Properties
CAS No. |
93963-60-1 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C5H7NO3/c1-8(10)7-9-5-3-2-4-6-9;7-4-2-1-3(6-4)5(8)9/h2-6,8H,7,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
ABJBJEPRFKUEMJ-HVDRVSQOSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


